Ethyl 5-acenaphthoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

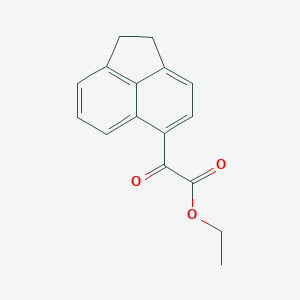

Ethyl 5-acenaphthoylformate is an organic compound with the molecular formula C16H14O3. It is known for its unique structure, which includes an acenaphthene core with an ethyl ester and a formyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-acenaphthoylformate can be synthesized through several methods. One common approach involves the reaction of acenaphthenequinone with ethyl formate in the presence of a base. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acenaphthoylformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-acenaphthoylformate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 5-acenaphthoylformate exerts its effects involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the ethyl ester can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl acetoacetate: Another ethyl ester with a similar structure but different reactivity.

Acenaphthenequinone: The precursor to ethyl 5-acenaphthoylformate, used in similar synthetic applications.

Ethyl formate: A simpler ester used in various chemical reactions

Uniqueness: this compound is unique due to its combination of an acenaphthene core with both an ethyl ester and a formyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Biological Activity

Ethyl 5-acenaphthoylformate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and various biological effects of this compound, drawing on diverse research sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is an ester derived from acenaphthene, characterized by its unique functional groups that contribute to its biological activity. The compound can be synthesized through various organic reactions involving acenaphthene derivatives and formic acid esters.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 mg/L. This suggests a strong potential for use in treating bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The compound displayed IC50 values indicating its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 28.81 ± 0.99 |

| A2780 | 12.50 ± 2.50 |

| HT29 | 23.90 ± 0.74 |

| MRC5 (normal fibroblast) | 50.58 ± 3.24 |

These results indicate that while this compound is effective against cancer cells, it also affects normal cells, highlighting the need for further investigation into its selectivity and mechanism of action .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH assay, which measures the ability of the compound to scavenge free radicals. The results indicate that it possesses notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, this compound has been shown to exert anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases, where reducing inflammation can lead to improved health outcomes .

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study on its antimicrobial effects demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as a natural preservative or therapeutic agent against infections.

- Cytotoxicity Assessment : In vitro assays revealed that this compound selectively inhibited the proliferation of cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating a promising therapeutic index for cancer treatment.

- Antioxidant Properties : The compound's ability to reduce oxidative stress markers in cellular models has been documented, supporting its role as an antioxidant agent .

Properties

IUPAC Name |

ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBJOVWXOXLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641282 |

Source

|

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101110-21-8 |

Source

|

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.